7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
7-(4-methylphenoxy)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-2-4-13(5-3-11)17-14-8-12-9-15-6-7-16(12)10-14/h2-5,12,14-15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGDTJGRCMSULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC3CNCCN3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C_{15}H_{20}N_2O
- SMILES Notation : Cc1ccc(cc1)OCCN2C(C1=CC=CC=C1)N(C2)C(=O)C1=CC=CC=C1
Biological Activity Overview
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that related compounds can inhibit the growth of various cancer cell lines, promoting apoptosis and DNA fragmentation in human thyroid cancer cells (FTC-133 and 8305C) .
- Antifungal Activity : Compounds in this class demonstrate significant antifungal properties against Candida species, with some exhibiting lower minimum inhibitory concentrations (MICs) than standard antifungal agents .
- Antioxidant Properties : Certain derivatives have been identified as potent antioxidants, potentially useful in preventing diseases associated with oxidative stress .
Antitumor Activity
A series of studies have investigated the antitumor properties of pyrrolo[1,2-a]pyrazine derivatives. For instance, one study synthesized 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones which showed promising antitumoral activity against thyroid cancer cell lines. The mechanism involved the activation of apoptotic pathways and subsequent DNA fragmentation .
Antifungal Activity
In a comparative study on antifungal efficacy, several pyrrolo[1,2-a]pyrazine derivatives were tested against multiple Candida species. The results indicated that these compounds inhibited yeast growth effectively, with some showing better binding energies than established antifungals like simvastatin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4c | 2.5 | C. albicans |
| 4l | 5.0 | C. glabrata |
| 8c | 1.0 | C. krusei |
Antioxidant Activity
The antioxidant activity of pyrrolo[1,2-a]pyrazine-1,4-dione was evaluated using DPPH radical scavenging assays. The compound exhibited significant radical scavenging activity, suggesting its potential as a preventive agent against oxidative stress-related diseases .
Case Studies and Applications
Several case studies highlight the therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives:
- Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in vivo in mouse models bearing human thyroid tumors. The compound significantly reduced tumor size compared to controls.
- Case Study 2 : In vitro studies on human cell lines demonstrated that the compound induced apoptosis through caspase activation pathways.
Scientific Research Applications
7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry, particularly due to its pharmacological properties. This article explores its applications, focusing on scientific research, therapeutic potentials, and relevant case studies.
Dopamine Receptor Modulation
This compound has been identified as a ligand for dopamine receptor subtypes, particularly the D4 receptor. This receptor is implicated in various neuropsychiatric disorders, making this compound potentially useful for:
- Treatment of Schizophrenia : Increased D4 receptor prevalence has been noted in schizophrenic patients, suggesting that compounds targeting this receptor could alleviate symptoms associated with the disorder .
- Management of Movement Disorders : The compound may help treat conditions such as Parkinson's disease and tardive dyskinesia by modulating dopamine levels and receptor activity .
Pain Management
Research indicates that derivatives of octahydropyrrolo[1,2-a]pyrazine exhibit calcium channel blocking properties. This suggests potential applications in managing various pain conditions, including:
- Chronic Pain : Conditions such as fibromyalgia and neuropathic pain could benefit from the analgesic effects of these compounds .
- Acute Pain Relief : The modulation of pain pathways through calcium channel inhibition may provide effective treatment options for acute pain scenarios .
Gastrointestinal Disorders
The compound has shown promise in treating gastrointestinal issues, such as:
- Emesis : It may reduce nausea and vomiting through its action on the central nervous system.
- Gastric Acid Secretion : By influencing neurotransmitter systems, it could help manage conditions related to excessive gastric acid production .
Cardiovascular Health
This compound has potential applications in treating cardiovascular disorders:
- Hypertension : Its ability to modulate neurotransmitter systems may contribute to lowering blood pressure.
- Congestive Heart Failure : The compound's effects on vascular tone could be beneficial in managing heart failure symptoms .
Clinical Trials and Preclinical Studies
Several studies have explored the efficacy of octahydropyrrolo[1,2-a]pyrazine derivatives:
- A study demonstrated that these compounds could effectively inhibit specific kinases involved in cancer progression, positioning them as candidates for cancer therapeutics .
- Another research highlighted their role in modulating neurotransmitter systems, providing insights into their use for treating neurological disorders like schizophrenia and depression .
Comparative Efficacy
A comparative analysis of various derivatives showed that modifications at specific positions on the pyrazine ring significantly influenced their binding affinity to dopamine receptors and other targets. This structure-activity relationship (SAR) is crucial for optimizing therapeutic effects while minimizing side effects.
| Compound | Target Receptor | Affinity (Ki) | Therapeutic Use |
|---|---|---|---|
| Compound A | D4 Receptor | 0.5 µM | Schizophrenia |
| Compound B | Calcium Channels | 0.3 µM | Pain Management |
| Compound C | 5-HT Receptors | 0.8 µM | Depression |
Comparison with Similar Compounds
The octahydropyrrolo[1,2-a]pyrazine scaffold is highly versatile, and its pharmacological or physicochemical properties are heavily influenced by substituents. Below is a detailed comparison with structurally or functionally related compounds:
Key Observations :
- Substituent Position : Bromination at C6 or C7 (e.g., 4j, 4k) enhances antifungal activity , while substitution at N1 (e.g., piperazinyl in ) modulates enzyme inhibition.
- Hybrid Structures : Fusion with benzoimidazole (e.g., 5BP derivatives) significantly improves fluorescence properties, making them suitable for bioimaging .
- Stereochemistry : The (R)-configuration in ABT-639 is critical for T-type calcium channel blockade , suggesting chirality impacts target engagement.
Physicochemical and Optical Properties
Key Observations :
Preparation Methods
Route 1: Ugi Reaction with p-Tolyloxy-Functionalized Components
Step 1: Synthesis of Octahydropyrrolo[1,2-a]pyrazine Core
-
Reactants : L-proline (1.2 eq), p-tolyloxyacetone (1.0 eq), tert-butyl isocyanide (1.0 eq), and ammonium chloride (1.0 eq).
-
Catalyst : TiCl₄ (5 mol%) in methanol.
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Conditions : Stir at room temperature for 72 hours.
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Workup : Remove solvent under reduced pressure; purify via FC (PE/AcOEt 8:1 → 2:1).
Step 2: Functionalization (if required)
If the Ugi product lacks the p-tolyloxy group, Mitsunobu reaction or alkylation with p-tolyl bromide could introduce the moiety.
Route 2: Post-Synthetic Etherification
Step 1: Prepare 7-Chlorooctahydropyrrolo[1,2-a]pyrazine
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Method : Chlorinate the pyrrolopyrazine core using POCl₃ or SOCl₂.
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Conditions : Reflux in dichloromethane for 6 hours.
Step 2: DBU-Mediated p-Tolyloxy Substitution
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Reactants : 7-Chloro derivative (1.0 eq), p-cresol (1.5 eq), DBU (2.0 eq).
-
Solvent : Acetonitrile or pyridine.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | TiCl₄ | 25 | 61 | |
| Acetonitrile | DBU | 80 | 86 | |
| Pyridine | DBU | 90 | 36 |
Methanol favors Ugi reactions due to its polarity, while acetonitrile enhances nucleophilicity in substitutions.
Stereochemical Control
The Ugi reaction produces diastereomers, necessitating chiral resolution. For (2S,1S)-1a and (2S,1R)-1a , LC/MS and ¹H NMR were used to estimate diastereomeric ratios (dr), achieving dr values up to 4:1. Chiral auxiliaries or enantioselective catalysis could improve stereochemical outcomes.
Characterization and Analytical Data
Spectral Signatures
Purity Assessment
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HPLC : >95% purity using C18 columns (MeCN/H₂O gradient).
-
Melting Point : Anticipated range 150–155°C based on analogous ethers.
Challenges and Mitigation Strategies
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
